
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPA belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics and sedatives. However, FPA has a unique chemical structure that sets it apart from other benzodiazepines, making it a promising candidate for further research.
作用机制
The exact mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in regulating neuronal excitability. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity. This may explain its anxiolytic and anticonvulsant effects, as well as its potential as an antidepressant and antipsychotic agent.
Biochemical and Physiological Effects
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of GABA in the brain, as well as increase the activity of certain enzymes that are involved in GABA synthesis. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to reduce levels of glutamate, an excitatory neurotransmitter that can contribute to seizures and other neurological disorders.
实验室实验的优点和局限性
One advantage of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is its unique chemical structure, which sets it apart from other benzodiazepines and makes it a promising candidate for further research. However, (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has some limitations in lab experiments, including its moderate yield in the synthesis process and its limited solubility in water. These limitations may make it more difficult to study (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in vivo and in clinical trials.
未来方向
There are several potential future directions for research on (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. One area of interest is its potential as an antidepressant and antipsychotic agent, as well as its potential for use in the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods. Additionally, studies are needed to investigate the safety and efficacy of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in clinical trials, which could lead to its eventual approval as a therapeutic agent.
合成方法
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone involves several steps, starting with the reaction of 4-fluorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to yield (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. The overall yield of this synthesis method is moderate, but improvements to the process are currently being investigated.
科学研究应用
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been studied for its potential as a therapeutic agent in various neurological and psychiatric disorders. Studies have shown that (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has anxiolytic and anticonvulsant effects in animal models, suggesting that it could be useful in the treatment of anxiety disorders and epilepsy. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to have potential as an antidepressant and antipsychotic agent, although further research is needed to fully understand its mechanisms of action.
属性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHZQYFDOCRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

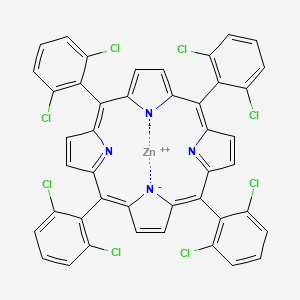
![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2789680.png)
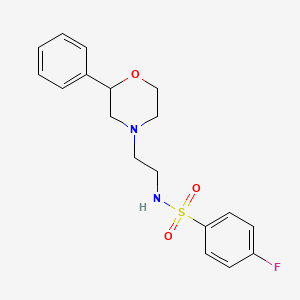
![N-Propan-2-yl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2789684.png)


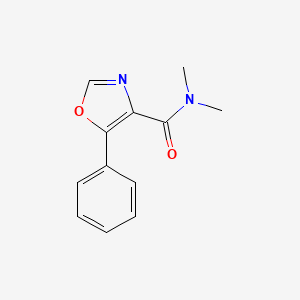
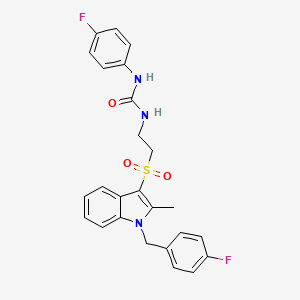
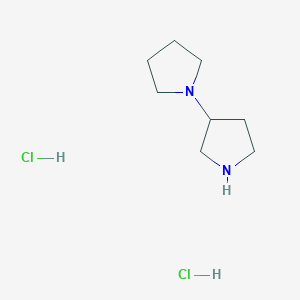
![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2789696.png)